molecular formula C9H14O3 B13985449 3,3,5,5-Tetramethyloxane-2,4-dione CAS No. 86096-13-1

3,3,5,5-Tetramethyloxane-2,4-dione

Cat. No.: B13985449
CAS No.: 86096-13-1
M. Wt: 170.21 g/mol
InChI Key: OKUIGOUHLICAHO-UHFFFAOYSA-N
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Description

Cyclic diketones like oxane-diones are frequently used as intermediates in organic synthesis or as ligands in coordination chemistry due to their chelating abilities .

Properties

CAS No.

86096-13-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3,3,5,5-tetramethyloxane-2,4-dione

InChI

InChI=1S/C9H14O3/c1-8(2)5-12-7(11)9(3,4)6(8)10/h5H2,1-4H3

InChI Key

OKUIGOUHLICAHO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C(C1=O)(C)C)C

Origin of Product

United States

Preparation Methods

3,3,5,5-Tetramethyloxane-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of glutarimide with methyl ethylenediamine. The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,3,5,5-Tetramethyloxane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,5,5-Tetramethyloxane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyloxane-2,4-dione involves its interaction with molecular targets such as T-type calcium channels. By blocking these channels, the compound exerts its anticonvulsant effects, reducing the occurrence of seizures. The pathways involved include the modulation of calcium ion flow, which is crucial for neuronal activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence highlights NSC777205 and NSC777207 , two benzoxazinedione derivatives, which share functional and structural motifs with oxane-diones. Below is a detailed comparison:

Table 1: Comparative Analysis of NSC777205 and NSC777207

Property NSC777205 NSC777207
Structure 3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione 3-(4-Chloro-2-fluorophenyl)-7-methoxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Synthesis Condensation of salicylic acid with aniline derivatives, followed by cyclization Same as NSC777205, with additional methoxy substitution at position 7
Purity >95% >95%
Drug-like Properties Compliant with Lipinski’s rules; lead-like characteristics Compliant with Lipinski’s rules; lead-like characteristics
BBB Permeability 2-fold higher BBB permeation than NSC777207 (in silico) Lower BBB permeability compared to NSC777205
Toxicity (Rat Acute LD50) Estimated low-to-moderate toxicity (data incomplete) Estimated low-to-moderate toxicity (data incomplete)

Key Findings:

  • Structural Influence on Properties : The methoxy group in NSC777207 reduces BBB permeability compared to NSC777205, highlighting the impact of substituent polarity on biodistribution .
  • Synthetic Flexibility : Both compounds are synthesized via modular condensation-cyclization routes, suggesting that similar strategies could apply to 3,3,5,5-Tetramethyloxane-2,4-dione .

Limitations and Unrelated Evidence

Its inclusion underscores the importance of careful evidence curation for accurate comparisons .

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